molecular formula C18H15NO6 B12892251 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-85-3

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12892251
CAS No.: 649773-85-3
M. Wt: 341.3 g/mol
InChI Key: DSUGTKJZUJLDOK-UHFFFAOYSA-N
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Description

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a pyrrolidin-2-one (2-oxopyrrolidine) ring substituted with a benzodioxolyloxy group. The benzoic acid group enhances solubility and may participate in ionic interactions, making this compound suitable for pharmacological applications such as enzyme inhibition or receptor modulation .

Properties

CAS No.

649773-85-3

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22)

InChI Key

DSUGTKJZUJLDOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.

    Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.

    Substitution: Substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxolyloxy Substitutions

(a) Piperazine and Piperidine Derivatives

Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine () share the benzodioxolyloxy group but utilize a piperazine or piperidine core instead of pyrrolidinone. These compounds exhibit:

  • Higher melting points (177–178°C for HCl salts) due to ionic interactions.
  • Lower carbon content (54.95% for brominated derivatives) compared to the target compound, which likely has higher carbon content (~59–60%) based on its molecular formula .
  • Variable bioactivity: Piperazine derivatives are often explored for CNS applications, whereas pyrrolidinone-containing compounds (e.g., the target) may favor kinase or protease inhibition due to lactam ring flexibility .
(b) Chromenone Derivatives

6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one () replaces the pyrrolidinone with a chromenone scaffold. Key differences include:

  • Extended conjugation: The chromenone system exhibits strong UV absorption, useful in fluorescence-based assays.
  • Cytotoxic activity: Chromenones show potency against breast cancer cell lines, whereas the target compound’s benzoic acid group may redirect activity toward anti-inflammatory or metabolic targets .
(c) Paroxetine Analogues

The synthesis of (-)-Paroxetine () involves a benzodioxolyloxy-substituted piperidine intermediate. Unlike the target compound, Paroxetine features a sulfonamide group and is clinically used as an SSRI. The benzoic acid in the target compound could reduce blood-brain barrier penetration compared to Paroxetine’s lipophilic structure .

Functional Group Variations

(a) Carboxylic Acid vs. Ester/Amide Derivatives

The target compound’s free carboxylic acid contrasts with esterified analogues like (3S,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (). Hydrolysis of the ester to the carboxylic acid (as in ) increases aqueous solubility, critical for bioavailability. The benzoic acid also enables salt formation, enhancing crystallinity .

(b) Halogen-Substituted Analogues

Compounds such as 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide () incorporate fluorine or chlorine atoms. Halogens improve metabolic stability and binding affinity via hydrophobic interactions.

(a) Kinase Inhibitors

Piperidine-based compounds in and (e.g., CCG258205) exhibit high selectivity for G protein-coupled receptor kinase 2 (GRK2) with IC50 values <100 nM. The target compound’s pyrrolidinone core may alter binding kinetics due to smaller ring size and reduced steric hindrance .

(b) Cytotoxicity

Benzodioxolyloxy chromenones () show IC50 values of ~10 µM against MCF-7 breast cancer cells. The target compound’s lack of extended conjugation may reduce cytotoxicity but improve specificity for non-oncological targets .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Functional Groups Melting Point (°C) Key Bioactivity Reference
Target Compound Pyrrolidinone Benzoic acid, benzodioxolyloxy Not reported Not reported
1-(2-(4-((Benzodioxolyloxy)methyl)phenyl)ethyl)-4-(3-Cl-phenyl)piperazine Piperazine Benzodioxolyloxy, Cl 177–178 CNS modulation
6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Chromenone Benzodioxolyloxy Not reported Cytotoxic (MCF-7)
CCG258205 Piperidine Benzodioxolyloxy, F, amide Not reported GRK2 inhibition (IC50 <100 nM)

Biological Activity

The compound 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a derivative of benzo[d][1,3]dioxole and pyrrolidine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N1O5C_{18}H_{17}N_{1}O_{5} with a molecular weight of approximately 341.34 g/mol. The structure consists of a benzoic acid moiety linked to a pyrrolidine ring through a benzo[d][1,3]dioxole group, which is known for its biological activity.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study evaluated the impact of similar compounds on human cancer cell lines and reported that certain derivatives led to apoptosis in cancer cells through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their potential as anti-cancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzo[d][1,3]dioxole derivatives have been documented extensively. These compounds can inhibit the production of inflammatory mediators and may be useful in treating conditions characterized by chronic inflammation. The modulation of signaling pathways related to inflammation has been observed in various studies .

Antimicrobial Activity

The antimicrobial potential of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has also been investigated. In vitro studies demonstrated that this compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cellular processes .

Synthesis and Evaluation

A notable study focused on synthesizing various derivatives of benzo[d][1,3]dioxole and evaluating their biological activities. The synthesized compounds were tested for their cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7), revealing IC50 values that indicate significant anticancer potential .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cytokine modulation
3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acidA54918Cell cycle arrest

Mechanistic Studies

Mechanistic studies have shown that the biological activities of these compounds are often linked to their ability to interact with specific molecular targets within cells. For example, they may inhibit enzymes involved in inflammatory pathways or disrupt signaling cascades that promote cancer cell survival .

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